5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C6H3BrN4 |
|---|---|
Molecular Weight |
211.02 g/mol |
IUPAC Name |
5-bromo-1-(cyanomethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3BrN4/c7-6-5(3-9)4-10-11(6)2-1-8/h4H,2H2 |
InChI Key |
JELSHFMAZLNEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydrazines
A prototypical route begins with the reaction of β-ketonitriles (e.g., 3-cyanopentane-2,4-dione) with methylhydrazine in ethanol at reflux (24–48 hours). This yields 1-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a pale-yellow solid (m.p. 148–150°C). Key spectral data:
Regioselective Bromination Using NBS
The intermediate undergoes bromination with NBS (1.1 eq) in acetonitrile at 0–5°C for 6 hours, achieving 78–85% yield. The reaction proceeds via radical mechanism, favoring C5 bromination due to electron-withdrawing effects of the cyano groups.
Optimization Table :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% vs THF |
| Temperature | 0–5°C | Prevents di-bromination |
| NBS Equivalents | 1.1 | Maximizes mono-selectivity |
Direct Bromination of Preformed Pyrazole Derivatives
An alternative one-pot approach brominates prefunctionalized pyrazoles. For example, 1-(cyanomethyl)-5-amino-1H-pyrazole-4-carbonitrile is treated with HBr/H₂O₂ in acetic acid at 40°C for 12 hours, yielding 72% product.
Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution (EAS), where HBr generates Br⁺ ions. The amino group at C5 directs bromination through resonance stabilization of the intermediate arenium ion.
Comparative Data :
| Brominating Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| NBS | CH₃CN | 6 | 85% |
| Br₂ | CH₂Cl₂ | 8 | 68% |
| HBr/H₂O₂ | AcOH | 12 | 72% |
Cyanomethylation of 5-Bromo-1H-pyrazole-4-carbonitrile
This method involves introducing the cyanomethyl group post-bromination. 5-Bromo-1H-pyrazole-4-carbonitrile is treated with chloroacetonitrile (1.2 eq) and K₂CO₃ in DMF at 80°C for 8 hours, achieving 70% yield.
Key Advantages :
-
Avoids regioselectivity challenges in bromination
-
Enables modular synthesis of derivatives
Limitations :
-
Requires strict anhydrous conditions to prevent hydrolysis of chloroacetonitrile
-
Lower yields compared to sequential cyclocondensation-bromination
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reactions. A mixture of 3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and NBS in DMF irradiated at 100°C for 20 minutes achieves 82% yield.
Benefits :
-
10-fold reduction in reaction time
-
Enhanced selectivity due to rapid heating
Representative Procedure :
-
Combine precursor (1.0 mmol), NBS (1.1 mmol), and DMF (5 mL)
-
Irradiate at 300 W, 100°C, 20 min
-
Cool, pour into ice-water, and filter
Critical Analysis of Methodologies
Yield and Scalability
The cyclocondensation-bromination route (Method 1) remains optimal for large-scale synthesis (>100 g), with yields consistently above 80%. In contrast, cyanomethylation (Method 3) struggles with scalability due to solvent volume requirements.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of cyano groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile serves as an important intermediate in synthesizing diverse organic compounds. Its ability to undergo various chemical reactions allows chemists to create complex structures that are essential in pharmaceutical development.
Medicinal Chemistry
The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The interaction of the bromine and cyano groups with biological targets makes it a candidate for drug development. For instance, it has shown promise in studies focusing on:
- Enzyme Inhibition : Binding to specific enzymes can lead to modulation of their activity, which is critical in developing therapeutic agents .
- Receptor Modulation : The compound's affinity for receptors can be harnessed to influence biological pathways relevant to various diseases .
Agrochemical Development
Beyond medicinal applications, 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is also utilized in the production of agrochemicals. Its reactivity allows it to be incorporated into formulations that enhance crop protection or growth .
Case Studies and Research Findings
Several studies have highlighted the utility of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile:
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile with structurally related brominated pyrazole carbonitriles:
Key Observations:
- Substituent Effects on Reactivity: The cyanomethyl group in the target compound enhances electrophilicity compared to bulkier substituents like phenyl or pyrimidinyl, enabling nucleophilic substitutions at N1 .
- Biological Activity: Pyrazole derivatives with aromatic substituents (e.g., 3-fluorophenyl in ) exhibit higher anticancer activity due to improved lipophilicity and target binding .
- Synthetic Utility: Bromine at C5 facilitates cross-coupling reactions, while nitrile groups at C4 stabilize intermediates in heterocyclic synthesis .
Physicochemical Properties
- Melting Points: While direct data for the target compound is unavailable, analogs like 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7) are solids at room temperature, suggesting similar behavior .
- Solubility: The cyanomethyl group increases polarity, enhancing solubility in DMF or DMSO compared to ethyl or phenyl analogs .
- Stability: Bromine at C5 reduces ring electron density, increasing resistance to electrophilic attack compared to non-brominated derivatives .
Biological Activity
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the 5-position, a cyanomethyl group at the 1-position, and a carbonitrile functional group at the 4-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, including reactions involving malononitrile derivatives and halogenated compounds. The compound serves as a precursor for synthesizing other bioactive derivatives, which can enhance its biological properties.
Biological Activities
Research indicates that 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile exhibits significant biological activity across various domains:
1. Antimicrobial Activity
- In vitro studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, certain pyrazole derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
2. Anticancer Potential
- Pyrazole derivatives, including 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile, have been investigated for their anticancer properties. In studies involving breast cancer cell lines, compounds containing bromine substituents exhibited significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .
3. Enzyme Inhibition
- The compound has been explored as an enzyme inhibitor, particularly in relation to pathways involving cyclic AMP (cAMP). Its structural features allow it to interact effectively with various biological targets, potentially modulating enzymatic activities crucial for cellular functions .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial effects of pyrazole derivatives, researchers evaluated the activity of several compounds derived from 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile against common bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, highlighting their potential as therapeutic agents in treating infections .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results revealed that specific pyrazole derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents, with enhanced effects noted when used in combination therapies .
Data Table: Summary of Biological Activities
Q & A
What are the established synthetic protocols for 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as bromination of a pyrazole precursor followed by cyanomethylation. For example:
- Step 1: Bromination at the pyrazole C-5 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
- Step 2: Introduction of the cyanomethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetonitrile with a base like K₂CO₃).
Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR spectroscopy for structural confirmation. For example, the cyanomethyl group’s nitrile signal appears at ~110–120 ppm in ¹³C NMR .
Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; cyanomethyl protons at δ ~4.5 ppm). ¹³C NMR confirms nitrile carbons (~110–120 ppm) and quaternary carbons.
- Infrared (IR) Spectroscopy: Detects nitrile stretches (~2200–2250 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
- X-ray Crystallography: Resolves stereochemical ambiguities and validates molecular geometry, as demonstrated in related pyrazole derivatives .
How can researchers address discrepancies between experimental spectroscopic data and theoretical predictions during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or IR shifts) require:
- Cross-validation: Repeat synthesis to rule out impurities.
- Advanced techniques: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in studies of analogous pyrazole-carbonitrile compounds .
- Computational comparison: Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be compared to experimental data .
What strategies are effective in optimizing reaction yields for halogenated pyrazole derivatives like this compound?
Methodological Answer:
- Temperature control: Lower temperatures (0–5°C) minimize side reactions during bromination.
- Catalyst selection: Use phase-transfer catalysts (e.g., TBAB) to enhance cyanomethylation efficiency.
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as shown in similar syntheses .
How does the electron-withdrawing cyanomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The cyanomethyl group increases electrophilicity at the pyrazole C-4 position by withdrawing electron density, facilitating nucleophilic attacks (e.g., by amines or thiols). This is confirmed by comparing reactivity with non-cyanomethylated analogs in kinetic studies .
What computational modeling approaches are suitable for predicting the biological activity of this pyrazole derivative?
Methodological Answer:
- Molecular Docking: Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time.
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., bromine, cyanomethyl) with bioactivity data from in vitro assays .
How should researchers design control experiments to validate the stability of this compound under different storage conditions?
Methodological Answer:
- Accelerated stability studies: Store samples at elevated temperatures (40°C) and high humidity (75% RH) for 4–8 weeks.
- Analytical monitoring: Use HPLC to track degradation products and NMR to detect structural changes. Related pyrazole derivatives show stability in inert atmospheres and dark conditions .
What methodologies are recommended for analyzing the crystal packing and intermolecular interactions of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction: Resolve hydrogen bonding (e.g., C≡N···H interactions) and π-stacking between pyrazole rings.
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., Br···H or C≡N···C interactions), as applied to structurally similar compounds .
How can structure-activity relationship (SAR) studies be systematically conducted to evaluate its potential pharmacological applications?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified groups (e.g., replacing Br with Cl or CF₃).
- In vitro assays: Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., COX-2 or kinase targets).
- Data correlation: Use regression analysis to link substituent electronic parameters (Hammett σ) with bioactivity .
What advanced purification techniques are critical for isolating high-purity samples of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
